An In-depth Technical Guide to 5-Bromo-6-methoxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-6-methoxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methoxynicotinic acid, registered under CAS number 1186194-46-6, is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry.[1][2] Its strategically positioned functional groups—a bromine atom, a carboxylic acid, and a methoxy group—offer a versatile scaffold for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations, crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Bromo-6-methoxynicotinic acid, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 5-Bromo-6-methoxynicotinic acid is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1186194-46-6 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1][2] |
| Synonyms | 5-Bromo-6-methoxypyridine-3-carboxylic acid | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
| Storage | Store at room temperature or under refrigeration. | [1][2] |
Predicted NMR Spectral Data
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals: a singlet for the methoxy protons around δ 3.9-4.1 ppm, and two doublets in the aromatic region (δ 8.0-8.8 ppm) corresponding to the two protons on the pyridine ring. The coupling constant between these two aromatic protons would be in the range of 2-3 Hz, characteristic of a meta-relationship. A broad singlet corresponding to the carboxylic acid proton is also expected, likely at δ > 13 ppm.
¹³C NMR (101 MHz, DMSO-d₆): The spectrum is predicted to exhibit seven distinct signals. The methoxy carbon should appear around δ 55-60 ppm. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C5) expected at a lower field (around δ 110-120 ppm) and the carbon attached to the methoxy group (C6) at a higher field (around δ 155-165 ppm). The carboxyl carbon is anticipated to be the most downfield signal, typically in the range of δ 165-175 ppm.
Synthesis of 5-Bromo-6-methoxynicotinic Acid
The synthesis of 5-Bromo-6-methoxynicotinic acid can be efficiently achieved through a two-step sequence starting from the commercially available 6-hydroxynicotinic acid. This synthetic strategy involves an initial electrophilic bromination of the pyridine ring, followed by O-methylation of the hydroxyl group.
Synthetic Pathway Overview
Caption: Synthetic pathway for 5-Bromo-6-methoxynicotinic acid.
Experimental Protocols
This protocol is based on a well-established procedure for the bromination of 6-hydroxynicotinic acid.[4]
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Materials:
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6-Hydroxynicotinic acid (1.0 eq)
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Bromine (1.4 eq)
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Deionized water
-
-
Procedure:
-
Suspend 6-hydroxynicotinic acid (e.g., 8.0 g, 57.6 mmol) in deionized water (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
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Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the stirred suspension under the ice bath cooling conditions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting solid product by vacuum filtration.
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Wash the solid with cold deionized water.
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Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid (typical yield: ~97%).[4]
-
-
Self-Validation: The structure of the product can be confirmed by ¹H NMR spectroscopy. The ¹H NMR spectrum (400 MHz, DMSO-d₆) should show two doublets in the aromatic region at approximately δ 8.04 (d, J = 2.53 Hz, 1H) and 8.16 (d, J = 2.27 Hz, 1H), and two broad singlets for the hydroxyl and carboxylic acid protons at approximately δ 12.59 and 12.90, respectively.[4]
This is a representative protocol for the O-methylation of a hydroxypyridine derivative, adapted from established Williamson ether synthesis methodologies. The choice of base and solvent can be critical for achieving high yields and purity.
-
Materials:
-
5-Bromo-6-hydroxynicotinic acid (1.0 eq)
-
Dimethyl sulfate (DMS) (2.2 eq)
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Sodium bicarbonate (NaHCO₃) (2.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
To a solution of 5-bromo-6-hydroxynicotinic acid in anhydrous DMF or acetone, add sodium bicarbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Bromo-6-methoxynicotinic acid.
-
-
Causality and Self-Validation: The use of a mild base like sodium bicarbonate is intended to selectively deprotonate the more acidic carboxylic acid and phenolic hydroxyl groups, facilitating nucleophilic attack on the dimethyl sulfate. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery
Substituted nicotinic acids are a class of compounds that feature prominently in medicinal chemistry.[5] The structural motif of 5-Bromo-6-methoxynicotinic acid, with its defined points for diversification, makes it a highly attractive scaffold for the synthesis of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutics.
Role as a Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine core of 5-Bromo-6-methoxynicotinic acid can serve as a bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.
The synthetic utility of this building block in the context of kinase inhibitor synthesis is illustrated in the following conceptual workflow:
Caption: Conceptual workflow for the use of 5-Bromo-6-methoxynicotinic acid in kinase inhibitor synthesis.
In this workflow, the carboxylic acid of 5-Bromo-6-methoxynicotinic acid is first activated and coupled with a suitable amine, often a chiral amine to introduce stereospecific interactions with the target kinase. Subsequently, the bromine atom is utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. This two-pronged approach allows for the rapid generation of a diverse library of compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
5-Bromo-6-methoxynicotinic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its multiple functionalization points offer a robust platform for the creation of novel and complex molecular entities. The strategic application of this scaffold, particularly in the synthesis of kinase inhibitors, underscores its potential in the development of next-generation targeted therapeutics. This guide provides the necessary technical information for researchers and scientists to effectively utilize 5-Bromo-6-methoxynicotinic acid in their research and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Bromo-6-methoxynicotinic acid | 1186194-46-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
